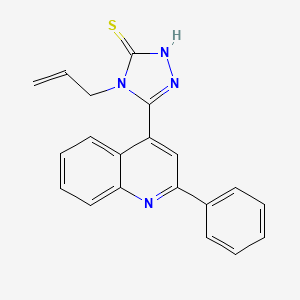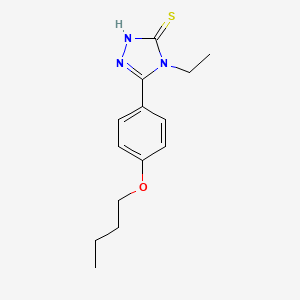
5-Ethylpyrimidine
Vue d'ensemble
Description
5-Ethylpyrimidine is an organic compound consisting of a pyrimidine ring with an ethyl group attached at the 5th position. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including agrochemicals, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under acidic conditions to form the pyrimidine ring . Another method includes the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyrimidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate under controlled temperature conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents for regioselective nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Applications De Recherche Scientifique
5-Ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its role in the development of new anticancer drugs and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of 5-Ethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as thymidylate synthase inhibitors, blocking the synthesis of thymidine monophosphate, which is crucial for DNA replication . This inhibition leads to the disruption of cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-Amino-5-Ethylpyrimidine: Known for its antiproliferative activity against cancer cells.
5-Bromo-4-Ethylpyrimidine: Used in various synthetic applications.
Pyrimethamine: A derivative with significant pharmaceutical applications.
Uniqueness: 5-Ethylpyrimidine stands out due to its specific ethyl substitution at the 5th position, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSPTRANGPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560225 | |
| Record name | 5-Ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25193-94-6 | |
| Record name | 5-Ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)







![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)


